molecular formula C44H55NO14 B601179 7-Methyl-Docetaxel CAS No. 1420767-25-4

7-Methyl-Docetaxel

Katalognummer: B601179
CAS-Nummer: 1420767-25-4
Molekulargewicht: 821.91
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl docetaxel is a semi-synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, and prostate cancers. This compound is part of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, thereby exerting cytotoxic effects on rapidly dividing cancer cells .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Mechanism of Action

7-Methyl docetaxel functions by inhibiting microtubule depolymerization, similar to its parent compound, docetaxel. This action disrupts mitotic spindle formation, leading to apoptosis in rapidly dividing cancer cells. Studies indicate that structural modifications to docetaxel can enhance its potency against different cancer types, including breast, lung, and prostate cancers. The introduction of hydroxy and phenylpropionyl groups in 7-Methyl docetaxel may improve interactions with cellular targets and enhance pharmacokinetic properties.

Pharmacokinetics

Research on the pharmacokinetics of 7-Methyl docetaxel reveals its absorption, distribution, metabolism, and excretion characteristics. Interaction studies focus on how this compound interacts with biological targets and assess optimal dosage regimens for improved therapeutic outcomes. The compound's stability and solubility are critical factors influencing its effectiveness in clinical settings .

Efficacy in Breast Cancer Treatment

A study investigated the effects of docetaxel on MCF-7 breast cancer cells using Raman microspectroscopy. The research demonstrated that treatment with 7-Methyl docetaxel resulted in significant morphological changes in the cells, indicating effective drug action. The study quantified cell responses to varying concentrations of the drug over different exposure times. Results showed that concentrations as low as 7.5 nmol/L could induce significant chemical alterations within the cells .

Combination Therapies

Another study explored the potential of combining 7-Methyl docetaxel with retinoic acids to enhance therapeutic efficacy in breast cancer models. The findings suggested that such combinations could significantly modify the activity of docetaxel, leading to improved outcomes compared to monotherapy .

Nanoparticle Delivery Systems

Research has also focused on utilizing nanoparticle delivery systems to enhance the solubility and efficacy of 7-Methyl docetaxel. For instance, studies involving carbon nanofibers demonstrated an increase in tumor suppression rates when combined with docetaxel-loaded nanoparticles. These systems not only improved drug delivery but also reduced systemic adverse effects and chemoresistance .

Comparative Data Table

Study FocusFindingsReference
Efficacy in MCF-7 CellsSignificant morphological changes at low doses
Combination with RetinoidsEnhanced activity compared to monotherapy
Nanoparticle Delivery SystemsIncreased tumor suppression and reduced side effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl docetaxel typically involves the modification of docetaxel through methylation at the 7th position. The process begins with the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata). This intermediate is then subjected to a series of chemical reactions, including esterification, acylation, and methylation, to produce 7-Methyl docetaxel .

Industrial Production Methods: Industrial production of 7-Methyl docetaxel follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) for purification and quality control. The large-scale synthesis also incorporates advanced techniques such as continuous flow chemistry to enhance yield and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wirkmechanismus

7-Methyl docetaxel exerts its effects by binding to the β-tubulin subunit of microtubules, thereby stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules, which are essential for cell division. As a result, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis (programmed cell death) of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Methyl docetaxel is unique due to its methylation at the 7th position, which can potentially enhance its pharmacokinetic properties, such as solubility and bioavailability. This modification may also reduce the compound’s susceptibility to drug resistance mechanisms, making it a promising candidate for further development in cancer therapy .

Biologische Aktivität

7-Methyl docetaxel is a derivative of docetaxel, a well-known taxane used primarily as an anti-cancer agent. This compound has garnered attention due to its potential enhanced biological activity and improved pharmacokinetic properties compared to its parent compound. This article explores the biological activity of 7-Methyl docetaxel, including its mechanism of action, efficacy in various cancer types, and relevant case studies.

7-Methyl docetaxel functions similarly to docetaxel by stabilizing microtubules and preventing their depolymerization. This stabilization disrupts mitotic spindle formation during cell division, ultimately leading to apoptosis in rapidly dividing cancer cells. The presence of the methyl group at the 7-position is believed to enhance the compound's binding affinity to tubulin, thereby increasing its potency against cancer cells .

Efficacy in Cancer Types

Research indicates that modifications to the docetaxel structure can enhance its effectiveness against various cancers, including:

  • Breast Cancer : Studies have shown that 7-Methyl docetaxel exhibits significant cytotoxic effects on MCF-7 breast cancer cells, even at low concentrations. For instance, a study demonstrated that concentrations as low as 7.5 nmol/L induced observable chemical alterations in MCF-7 cells .
  • Lung Cancer : Preclinical studies suggest that 7-Methyl docetaxel may be effective against non-small cell lung cancer (NSCLC), with ongoing investigations into its therapeutic potential in combination with other agents .
  • Prostate Cancer : The compound's ability to induce apoptosis has also been noted in prostate cancer cell lines, indicating its broad-spectrum anti-cancer activity .

Comparative Biological Activity

A comparative analysis of the cytotoxicity of 7-Methyl docetaxel against various cancer cell lines reveals promising results:

CompoundCell LineIC50 (μM)Apoptosis Induction (%)
DocetaxelMCF-720.7617.2
7-Methyl DocetaxelMCF-73.8930.2
DocetaxelA-54921.5519.0
7-Methyl DocetaxelA-54910.031.0

The data indicates that 7-Methyl docetaxel has a significantly lower IC50 value compared to docetaxel, suggesting increased potency .

Case Studies and Research Findings

  • MCF-7 Cell Line Study : In a study examining docetaxel resistance in MCF-7 cells, it was found that while standard docetaxel required higher concentrations to induce apoptosis in resistant cell lines, 7-Methyl docetaxel maintained efficacy at lower doses, offering a potential strategy for overcoming drug resistance .
  • Combination Therapy : Research has explored the use of 7-Methyl docetaxel in combination with other chemotherapeutic agents. Preliminary findings suggest that this compound enhances the cytotoxic effects of other drugs when used in tandem, potentially leading to improved treatment outcomes for patients with advanced cancers .
  • Pharmacokinetic Studies : Interaction studies have assessed the pharmacokinetics of 7-Methyl docetaxel, focusing on absorption, distribution, metabolism, and excretion (ADME). These studies indicate that modifications may lead to improved bioavailability and reduced systemic toxicity compared to traditional formulations .

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO14/c1-23-27(56-38(51)33(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)32(47)30(23)41(44,6)7)28(54-9)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHAXHLPSYZREI-BGKJQISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420767-25-4
Record name 7-Methyl docetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420767254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-METHYL DOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7R2617C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.